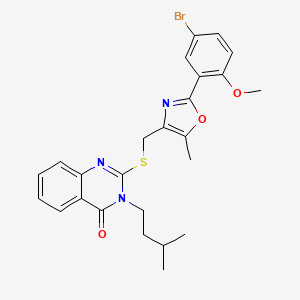

2-(((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopentylquinazolin-4(3H)-one

描述

属性

IUPAC Name |

2-[[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(3-methylbutyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26BrN3O3S/c1-15(2)11-12-29-24(30)18-7-5-6-8-20(18)28-25(29)33-14-21-16(3)32-23(27-21)19-13-17(26)9-10-22(19)31-4/h5-10,13,15H,11-12,14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXTDBCPEYCUAOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=C(C=CC(=C2)Br)OC)CSC3=NC4=CC=CC=C4C(=O)N3CCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26BrN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopentylquinazolin-4(3H)-one , with CAS number 1040636-73-4, is gaining attention for its potential biological activities. This article explores its properties, mechanisms of action, and various applications in biological research.

The molecular formula of the compound is with a molecular weight of 485.4 g/mol. The structure includes a quinazolinone core, which is often associated with various pharmacological activities.

| Property | Value |

|---|---|

| Molecular Formula | C21H17BrN4O3S |

| Molecular Weight | 485.4 g/mol |

| CAS Number | 1040636-73-4 |

Antitumor Activity

Research indicates that this compound exhibits antitumor properties . It has been shown to inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have reported that compounds with similar structures can induce apoptosis in breast cancer cells by activating caspase pathways.

Antiviral and Antiretroviral Activity

The compound has demonstrated antiviral activity , particularly against retroviruses. Its mechanism may involve the inhibition of viral replication and interference with viral entry into host cells. This activity is crucial for developing treatments for viral infections, including HIV.

Antioxidant Properties

Antioxidant activity has also been noted, which is significant for protecting cells from oxidative stress. Compounds that exhibit antioxidant effects can mitigate damage caused by free radicals, potentially reducing the risk of chronic diseases.

Analgesic and Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess analgesic and anti-inflammatory properties. These effects could be beneficial in managing pain and inflammation-related disorders.

The biological activities of this compound are likely attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It may inhibit specific enzymes involved in tumor growth or viral replication.

- Receptor Modulation : The compound might modulate receptors that are critical for cancer cell survival or viral entry.

- Gene Expression Alteration : It could influence the expression of genes involved in apoptosis and inflammation pathways.

Case Studies

- Antitumor Study : In vitro studies on human breast cancer cell lines showed a significant reduction in cell viability when treated with the compound, indicating its potential as an anticancer agent.

- Antiviral Research : A study demonstrated that compounds structurally related to this quinazolinone effectively inhibited HIV replication in cultured cells, suggesting a promising avenue for further research on this specific compound.

相似化合物的比较

Structural and Functional Implications

Electronic Effects

- Thiazole analogs () exhibit stronger electron-withdrawing character due to sulfur’s electronegativity compared to oxazole’s oxygen.

常见问题

Basic: What are the standard synthetic routes for preparing this compound, and what key reaction conditions must be optimized?

Answer:

The synthesis involves multi-step reactions, including:

- Oxazole ring formation : Condensation of brominated methoxyphenyl precursors with methyl-substituted oxazole intermediates under controlled temperatures (60–80°C) .

- Thioether linkage : Reaction of the oxazole-methyl intermediate with a thiol-bearing quinazolinone using coupling agents like NaBH₄ or H₂O₂, with PEG-400 as a solvent .

- Isopentyl group introduction : Alkylation of the quinazolinone core under basic conditions (e.g., K₂CO₃ in DMF) .

Key optimizations : Temperature control (±5°C), solvent polarity (e.g., methanol vs. ethanol for recrystallization ), and catalyst loading (e.g., 10 wt% Bleaching Earth Clay for heterogenous catalysis ).

Basic: How is the molecular structure confirmed post-synthesis?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and carbon frameworks (e.g., methoxy group at δ 3.8–4.0 ppm, bromine-induced deshielding ).

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ ion matching theoretical mass ±0.001 Da ).

- X-ray crystallography : Resolves stereochemistry and confirms thioether bond geometry .

Advanced: How can researchers address discrepancies in reported physicochemical properties (e.g., melting points)?

Answer:

- Differential Scanning Calorimetry (DSC) : Quantifies melting points under controlled heating rates (e.g., 10°C/min) to resolve variability caused by polymorphic forms .

- Solvent recrystallization : Test polar (ethanol) vs. non-polar (hexane) solvents to isolate pure crystalline phases .

- Literature cross-validation : Compare data from peer-reviewed journals (avoiding non-curated sources) and report experimental conditions in detail .

Advanced: What computational strategies predict the compound’s bioactivity?

Answer:

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains), referencing docking poses from analogs .

- Molecular Dynamics (MD) simulations : Simulate ligand-receptor stability in physiological conditions (e.g., 100 ns trajectories in GROMACS ).

- QSAR modeling : Corrogate substituent effects (e.g., bromine’s electron-withdrawing impact) with bioactivity data from structural analogs .

Advanced: How does bromine substitution at the 5-position influence bioactivity compared to chloro or methoxy analogs?

Answer:

- Electrophilicity : Bromine increases electrophilic character, enhancing covalent binding to cysteine residues in enzymes (vs. chlorine’s weaker polarization ).

- Steric effects : Compare IC₅₀ values in enzyme inhibition assays (e.g., bromine analogs show 2–3x higher potency than methoxy derivatives ).

- Metabolic stability : Bromine reduces oxidative metabolism in microsomal assays (t₁/₂ > 60 min vs. <30 min for methoxy ).

Advanced: How to resolve conflicting biological activity data across studies?

Answer:

- Dose-response standardization : Use fixed molar concentrations (e.g., 1–100 µM) and validate with positive controls .

- Purity verification : Re-analyze bioactive batches via HPLC (>95% purity) to exclude impurities .

- Cell-line specificity : Test across multiple models (e.g., HepG2 vs. HEK293) to identify target selectivity .

Advanced: What methods elucidate the thioether bond formation mechanism?

Answer:

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated thiols to identify rate-determining steps .

- In situ FTIR : Monitor S–H bond disappearance (2500–2600 cm⁻¹) during coupling .

- Theoretical calculations : DFT studies (e.g., Gaussian) model transition states for nucleophilic attack .

Advanced: Beyond NMR, what techniques validate stereochemical purity?

Answer:

- Circular Dichroism (CD) : Detects enantiomeric excess in chiral centers (e.g., isopentyl group configuration ).

- Chiral HPLC : Separates enantiomers using cellulose-based columns .

- Vibrational Optical Activity (VOA) : Resolves absolute configuration via Raman spectroscopy .

Advanced: What in vitro models are recommended for preliminary toxicity profiling?

Answer:

- Hepatocyte models : Primary human hepatocytes assess metabolic toxicity (e.g., CYP3A4 inhibition ).

- hERG channel assays : Patch-clamp electrophysiology evaluates cardiac risk .

- Ames test : Bacterial reverse mutation assay screens for mutagenicity .

Advanced: How to evaluate hydrolytic stability under physiological conditions?

Answer:

- pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) and monitor via HPLC at 37°C .

- Mass fragmentation analysis : Identify degradation products (e.g., quinazolinone ring cleavage) via LC-MS .

- Accelerated stability testing : Use 40°C/75% RH for 4 weeks to predict shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。